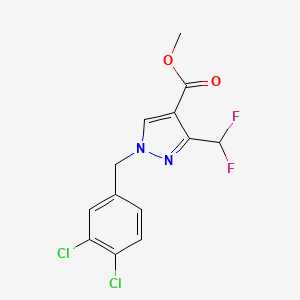

Methyl 1-(3,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14652921

Molecular Formula: C13H10Cl2F2N2O2

Molecular Weight: 335.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10Cl2F2N2O2 |

|---|---|

| Molecular Weight | 335.13 g/mol |

| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-2-3-9(14)10(15)4-7/h2-4,6,12H,5H2,1H3 |

| Standard InChI Key | QOEAFGIQAYHWPD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 1-[(3,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group, at the 3-position with a difluoromethyl group, and at the 4-position with a methyl carboxylate moiety. Its molecular formula is CHClFNO, yielding a molecular weight of 335.13 g/mol.

Structural Features

-

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

3,4-Dichlorobenzyl group: A benzyl substituent with chlorine atoms at the 3- and 4-positions, enhancing lipophilicity and electrophilicity.

-

Difluoromethyl group: A -CFH substituent known to influence metabolic stability and bioavailability.

-

Methyl carboxylate: An ester functional group contributing to solubility and reactivity.

Synthesis and Manufacturing

While no direct synthesis route for the 3,4-dichlorobenzyl isomer is documented, analogous compounds (e.g., 2,6-dichlorobenzyl derivatives) are synthesized via multi-step protocols:

General Synthetic Pathway

-

Pyrazole ring formation: Condensation of β-diketones with hydrazine derivatives.

-

Substituent introduction:

-

Difluoromethylation: Via nucleophilic substitution or fluorination reactions.

-

Benzylation: Alkylation using 3,4-dichlorobenzyl halides.

-

-

Esterification: Reaction with methanol under acidic or basic conditions.

Example Reaction Scheme:

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>70%) and purity (>95%).

Physicochemical Properties

Table 1 summarizes key physicochemical parameters inferred from structural analogs :

| Property | Value/Description |

|---|---|

| Molecular Weight | 335.13 g/mol |

| Melting Point | Estimated 120–140°C (based on analogs) |

| Solubility | Low in water; soluble in DMSO, acetone |

| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |

| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |

Biological Activities and Mechanisms

Pyrazole derivatives exhibit diverse biological activities, as demonstrated in studies on structurally related compounds :

Anticancer Activity

-

Cytotoxicity: Pyrazole derivatives (e.g., 3-trifluoromethyl variants) demonstrate moderate activity against breast (MCF-7) and pancreatic (CFPAC-1) cancer lines, with EC values ranging from 60–80 μM .

-

Mechanism: Disruption of mitochondrial membrane potential and induction of apoptosis.

Applications and Industrial Relevance

Agricultural Use

-

Fungicide Development: Structural analogs are employed in crop protection due to their broad-spectrum antifungal activity.

-

Herbicidal Formulations: Difluoromethyl groups enhance soil persistence and target binding.

Pharmaceutical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume